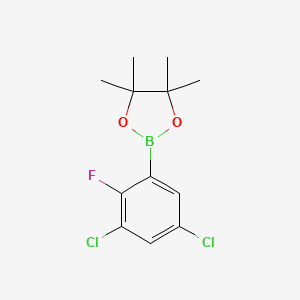

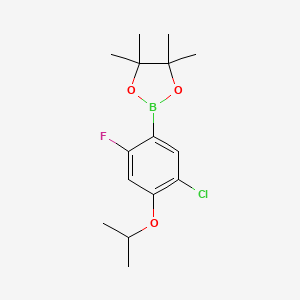

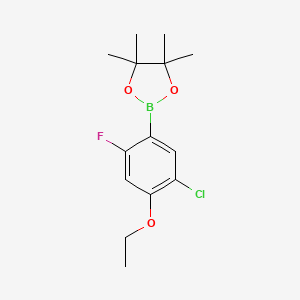

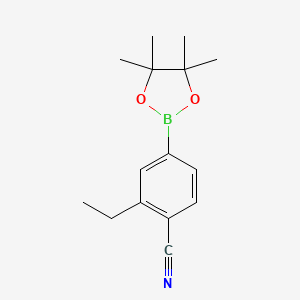

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester

Overview

Description

5-Bromo-4-chloro-2,3-difluorophenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Pinacol boronic esters can be synthesized through various borylation approaches . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the oxidative addition of formally electrophilic organic groups to palladium, and the transmetalation of formally nucleophilic organic groups from boron to palladium .Scientific Research Applications

Mixed Chromophore Copolymers for Tailored Light Emission

Research has demonstrated the utilization of intermediates such as 4-bromo(trifluorovinyloxy)benzene in the synthesis of new aryltrifluorovinylether chromophore monomers through a Suzuki coupling reaction. These monomers were polymerized to form chromophore-containing polymers with high molecular weights and superb thermal stability. Such polymers exhibit tailored emission across a broad range of the visible spectrum, indicating the potential of boronic acid pinacol esters in the development of advanced light-emitting materials (Neilson et al., 2007).

Novel Synthesis Methods

The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates has been applied for the synthesis of unsymmetrical 1,3-dienes, showcasing the versatility of boronic acid pinacol esters in organic synthesis and the potential for creating complex organic molecules with high precision and efficiency (Takagi et al., 2002).

Boronate-Terminated π-Conjugated Polymers

Boronic acid pinacol esters have been used in the Suzuki-Miyaura coupling polymerization to synthesize high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This approach offers a novel route for the synthesis of polymers with specific end functionalities, opening new avenues for material science research and applications (Nojima et al., 2016).

Heterogeneously Catalyzed Synthesis

The direct synthesis of boronic acid pinacol esters using a wide range of aryl chlorides, bromides, and iodides highlights the adaptability and efficiency of boronic acid esters in heterogeneously catalyzed reactions. This method provides a selective and scalable route to various boronic acid pinacol esters, underscoring their significance in the development of new catalytic processes (Pandarus et al., 2014).

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This process forms a new carbon-carbon bond, which is a key step in many synthetic pathways .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway involving this compound. It allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The boronic ester’s organic group can be converted into various functional groups, expanding the scope of possible reactions .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually stable and easy to purify . The kinetics of their reactions can be influenced by factors such as the substituents in the aromatic ring and the pH of the environment .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly accelerate the rate of reaction . Additionally, the compound’s stability may be affected by exposure to air and moisture . Therefore, careful consideration must be given to these factors when using this compound for pharmacological or synthetic purposes .

properties

IUPAC Name |

2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrClF2O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)8(15)10(17)9(6)16/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUASSSGHIPPODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133324 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-60-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-bromo-4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.